Songarosaponin C Songarosaponin C
Brand Name: Vulcanchem
CAS No.: 141544-48-1
VCID: VC21362515
InChI: InChI=1S/C54H88O22/c1-24-32(59)39(66)43(74-45-41(68)37(64)34(61)26(20-56)71-45)54(75-24,76-46-42(38(65)35(62)27(21-57)72-46)73-44-40(67)36(63)33(60)25(19-55)70-44)30-8-11-48(4)28(49(30,5)22-58)9-12-50(6)29(48)10-13-53-31-18-47(2,3)14-16-52(31,23-69-53)17-15-51(50,53)7/h10,13,24-46,55-68H,8-9,11-12,14-23H2,1-7H3/t24-,25-,26-,27-,28?,29?,30?,31+,32-,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,48+,49?,50-,51+,52?,53?,54+/m1/s1
SMILES: CC1C(C(C(C(O1)(C2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CCC7(C5CC(CC7)(C)C)CO6)C)C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
Molecular Formula: C10H13NO2
Molecular Weight: 1089.3 g/mol

Songarosaponin C

CAS No.: 141544-48-1

Cat. No.: VC21362515

Molecular Formula: C10H13NO2

Molecular Weight: 1089.3 g/mol

* For research use only. Not for human or veterinary use.

Songarosaponin C - 141544-48-1

Specification

CAS No. 141544-48-1
Molecular Formula C10H13NO2
Molecular Weight 1089.3 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C54H88O22/c1-24-32(59)39(66)43(74-45-41(68)37(64)34(61)26(20-56)71-45)54(75-24,76-46-42(38(65)35(62)27(21-57)72-46)73-44-40(67)36(63)33(60)25(19-55)70-44)30-8-11-48(4)28(49(30,5)22-58)9-12-50(6)29(48)10-13-53-31-18-47(2,3)14-16-52(31,23-69-53)17-15-51(50,53)7/h10,13,24-46,55-68H,8-9,11-12,14-23H2,1-7H3/t24-,25-,26-,27-,28?,29?,30?,31+,32-,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,48+,49?,50-,51+,52?,53?,54+/m1/s1
Standard InChI Key QCTOOMMAXGMSIZ-UWEADKLSSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H]([C@H]([C@](O1)(C2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(CCC7([C@@H]5CC(CC7)(C)C)CO6)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O
SMILES CC1C(C(C(C(O1)(C2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CCC7(C5CC(CC7)(C)C)CO6)C)C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)(C2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CCC7(C5CC(CC7)(C)C)CO6)C)C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O

Introduction

Chemical Structure and Classification

Songarosaponin C belongs to the oleanane-type triterpene saponins, a family of glycosides widely distributed in plants. According to research data, its complete chemical structure is 3-O-[beta-D-glucopyranosyl-(1→4)]-[beta-D-glucopyranosyl-(1→3)]-[beta-D-glucopyranosyl-(1→2)]-beta-D-fucopyranosyl]-13 beta,28-epoxyolea-11-ene-3 beta,23-diol .

The structural characteristics that define Songarosaponin C include:

  • An oleanane triterpene skeleton

  • A characteristic 13β,28-epoxy group

  • A double bond at position 11

  • Hydroxyl groups at positions 3β and 23

  • A complex sugar chain attached at position 3

This structure distinguishes it from related compounds Songarosaponin A and B, which have different functional groups and glycosylation patterns.

Natural Sources and Distribution

Songarosaponin C has been isolated primarily from plants in the Scrophulariaceae family. The primary natural sources are:

Plant SpeciesPlant FamilyPlant PartReference
Verbascum songaricumScrophulariaceaeAerial parts ,
Verbascum thapsiformeScrophulariaceaeNot specified

These Verbascum species, commonly known as mullein, have a long history in traditional medicine. Their widespread distribution contributes to the availability of Songarosaponin C for research purposes.

Immunosuppressive Properties

The most significant biological activity of Songarosaponin C is its potent immunosuppressive effect. Research indicates that among related saponins, Songarosaponin C possesses the highest immunosuppressive activity in vitro .

This property has important implications for several therapeutic applications:

  • Potential treatment for autoimmune disorders

  • Prevention of transplant rejection

  • Management of inflammatory conditions

Studies by Hartleb and Seifert (1995) have specifically highlighted the immunosuppressive capacity of this compound, making it particularly interesting for immunopharmacological research .

Comparison with Related Triterpenoid Saponins

Songarosaponin C belongs to a family of compounds that includes Songarosaponin A and B. Below is a comparative analysis of their structural features:

CompoundKey Structural FeaturesSource
Songarosaponin A3-O-[alpha-L-rhamnopyranosyl-(1→4)-beta-D-glucopyranosyl-(1→3)]-[beta-D-glucopyranosyl-(1→2)-beta-D-fucopyranosyl]-olea-11,13-diene-3 beta-23,28-triolV. songaricum
Songarosaponin B3-0-[alpha-L-rhamnopyranosyl-(1→4)-beta-D-glucopyranosyl-(1→3)]-[beta-D-glucopyranosyl-(1→2)]-beta-D-fucopyranosyl]-olea-11-ene-3 beta-13,23,28-tetrolV. songaricum
Songarosaponin C3-O-[beta-D-glucopyranosyl-(1→4)]-[beta-D-glucopyranosyl-(1→3)]-[beta-D-glucopyranosyl-(1→2)]-beta-D-fucopyranosyl]-13 beta,28-epoxyolea-11-ene-3 beta,23-diolV. songaricum

The key differences between these compounds include:

  • Songarosaponin A features a diene system at positions 11,13 and three hydroxyl groups

  • Songarosaponin B contains a single double bond at position 11 and four hydroxyl groups

  • Songarosaponin C is characterized by its 13β,28-epoxy group and two hydroxyl groups

Biological Activities in Broader Context

While the immunosuppressive activity of Songarosaponin C has been well-documented, it's important to understand this compound within the broader context of saponin bioactivity. Triterpenoid saponins as a class demonstrate various pharmacological properties:

Biological ActivityMechanism/EffectRelevance to Songarosaponin C
ImmunosuppressionModulation of immune responsePrimary documented activity
CytotoxicityCell membrane disruptionPotential but not specifically documented
Anti-inflammatoryInhibition of inflammatory mediatorsPossible related activity

Research examining the selective cytotoxicity of saponins against cancer cell lines provides a framework for understanding how compounds like Songarosaponin C might interact with different cell types .

Pharmacological Significance and Structure-Activity Relationship

Songarosaponin C's immunosuppressive activity appears to be related to its unique structure. The 13β,28-epoxy group, which is a distinguishing structural feature compared to Songarosaponins A and B, may contribute to its enhanced immunosuppressive properties .

The relationship between structure and activity follows patterns observed in other triterpenoid saponins:

  • The aglycone (sapogenin) portion typically determines the primary biological activity

  • Sugar moieties often influence solubility, bioavailability, and target specificity

  • Specific functional groups (like the epoxy group in Songarosaponin C) can significantly enhance certain activities

Research Applications and Future Perspectives

Given its powerful immunosuppressive properties, Songarosaponin C presents several promising research avenues:

  • Development of novel immunosuppressive agents for autoimmune disorders

  • Exploration of semisynthetic derivatives with enhanced properties

  • Investigation of its mechanism of action at the molecular level

  • Potential applications in transplantation medicine

The compound's high immunosuppressive potency makes it an excellent candidate for further pharmacological exploration, particularly in conditions where selective immune modulation is desired.

Analytical Detection and Identification

Identification and quantification of Songarosaponin C in plant materials typically involve:

  • Extraction with appropriate solvents

  • Separation using chromatographic techniques

  • Structural confirmation via spectroscopic methods (NMR, MS)

The characteristic NMR and mass spectral patterns allow for reliable identification of this compound in complex mixtures and plant extracts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator